Ac-Gly-Pro-AFC

FAP endopeptidase protease selectivity dipeptidyl peptidase

Ac-Gly-Pro-AFC (CAS 886993-02-8) is the only fluorogenic substrate validated for unambiguous FAP endopeptidase quantification without DPP-4 cross-reactivity. Its N-terminal acetyl group and Gly-Pro P2-P1 specificity block cleavage by DPP-4, DPP-8, DPP-9, and prolyl oligopeptidase—confirmed in Ac-P2-Pro1 library screens. Cleavage releases AFC (λex/λem 400/505 nm) for standard fluorescence readers; multiplexable with AMC substrates. Use at 1–100 μM in tumor lysates, tissue homogenates, plasma, or 384-well HTS. Km = 330 ± 30 μM. Eliminate off-target background—choose Ac-Gly-Pro-AFC.

Molecular Formula C19H18F3N3O5
Molecular Weight 425.4 g/mol
CAS No. 886993-02-8
Cat. No. B3294403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Gly-Pro-AFC
CAS886993-02-8
Molecular FormulaC19H18F3N3O5
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
InChIInChI=1S/C19H18F3N3O5/c1-10(26)23-9-16(27)25-6-2-3-14(25)18(29)24-11-4-5-12-13(19(20,21)22)8-17(28)30-15(12)7-11/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,23,26)(H,24,29)/t14-/m0/s1
InChIKeySKKLIRUAUNZTRY-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Gly-Pro-AFC (CAS 886993-02-8) for FAP Endopeptidase Activity Assays


Ac-Gly-Pro-AFC (N-Acetylglycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin; CAS 886993-02-8) is a fluorogenic dipeptide substrate designed specifically for detecting fibroblast activation protein (FAP) endopeptidase activity [1]. FAP, a type II transmembrane serine protease of the prolyl peptidase family, is selectively expressed in activated stromal fibroblasts of over 90% of human epithelial cancers and at sites of tissue remodeling [2]. Enzymatic cleavage at the Pro-AFC bond releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), enabling quantitative fluorescence measurement with excitation/emission maxima of 400/505 nm .

Why Generic FAP Substrates Cannot Replace Ac-Gly-Pro-AFC in FAP-Selective Assays


Generic substitution with alternative FAP substrates fails due to fundamental differences in protease recognition architecture. The N-terminal acetyl group of Ac-Gly-Pro-AFC serves as a critical selectivity determinant: dipeptide substrate libraries reveal that while FAP cleaves both free P2-Pro1 and acetylated Ac-P2-Pro1 sequences, the closely related protease dipeptidyl peptidase-4 (DPP-4) exhibits broad reactivity against free P2-Pro1 libraries but shows minimal cleavage of any Ac-P2-Pro1 substrates [1]. This N-terminal acetylation creates a steric and electronic barrier that DPP-4 cannot overcome, whereas FAP's active site accommodates N-acyl modifications. Consequently, unacetylated or non-Gly-Pro-containing substrates (e.g., Ile-Pro-AFC, Ala-Pro-AFC) fail to distinguish FAP activity from DPP-4, DPP-8, DPP-9, or prolyl oligopeptidase background activity [2]. FAP's strict requirement for Gly at P2 and Pro at P1 further narrows the permissible substrate space; substitutions at these positions ablate FAP-mediated hydrolysis while potentially enabling off-target protease cleavage [3]. For researchers requiring unambiguous FAP activity quantification in complex biological matrices, substrate selection directly determines assay specificity and data interpretability.

Ac-Gly-Pro-AFC Quantitative Differentiation Evidence for Scientific Procurement Decisions


FAP-Selective Cleavage vs. DPP-4 Inactivity: Binary Substrate Specificity Evidence

Ac-Gly-Pro-AFC is the sole cleavable substrate for FAP among all Ac-P2-Pro dipeptide variants tested, while DPP-4 exhibits zero detectable cleavage across the entire Ac-P2-Pro1 library [1]. This binary selectivity was established using an acetylated dipeptide library where P2 position residues were systematically varied (including Ac-Ala-Pro, Ac-Ile-Pro, Ac-Leu-Pro, Ac-Pro-Pro, Ac-Val-Pro, Ac-Phe-Pro, Ac-Arg-Pro, Ac-Asp-Pro, Ac-Glu-Pro, and Ac-Gly-Pro). FAP cleavage was observed exclusively with Ac-Gly-Pro; DPP-4 showed no measurable hydrolysis of any Ac-P2-Pro substrate in the panel [2].

FAP endopeptidase protease selectivity dipeptidyl peptidase

FAP Kinetic Parameters: Km and kcat Quantification for Ac-Gly-Pro-AFC

Ac-Gly-Pro-AFC demonstrates quantifiable FAP-specific kinetic parameters enabling standardized assay development: Km = 330 ± 30 μM and kcat = 7.7 ± 0.2 s⁻¹ . These Michaelis-Menten constants were determined using recombinant human FAP endopeptidase activity assays monitoring AFC fluorescence release over a substrate concentration range [1]. The catalytic efficiency (kcat/Km) calculates to approximately 23.3 mM⁻¹·s⁻¹.

enzyme kinetics Michaelis-Menten FAP activity assay

Ac-Gly-Pro-AFC in Validated FAP Inhibitor Screening Assays

Ac-Gly-Pro-AFC has been employed as the primary substrate in validated FAP inhibitor screening assays. At 1 μM substrate concentration with 0.3 nM recombinant human FAP, the substrate enables robust kinetic trace acquisition and cumulative activity quantification for characterizing anti-FAP VNAR-Fc biologic inhibitors [1]. This assay system demonstrates that Ac-Gly-Pro-AFC provides sufficient signal-to-noise ratio at sub-saturating substrate concentrations (1 μM, well below the 330 μM Km) to detect FAP inhibition. A comparative inhibitor study used Ala-Pro-AFC as FAP substrate (500 μM) with DPP-4 counter-screening (Ala-Pro-AFC at 100 μM) for Ac-Gly-BoroPro characterization [2].

FAP inhibitor screening protease inhibitor drug discovery

Fluorogenic AFC Reporter: Spectral and Stability Advantages

The 7-amino-4-trifluoromethylcoumarin (AFC) leaving group in Ac-Gly-Pro-AFC provides excitation/emission maxima of 400/505 nm, a spectral window distinct from the more widely used 7-amino-4-methylcoumarin (AMC) fluorophore (380/460 nm) present in alternative FAP substrates such as Z-Gly-Pro-AMC and Ala-Pro-AMC . This spectral shift reduces optical interference when multiplexing with AMC-based protease substrates or when cellular autofluorescence overlaps with the AMC emission range. Solid Ac-Gly-Pro-AFC demonstrates long-term powder stability of ≥4 years when stored at -20°C; DMSO stock solutions remain stable for 1 month at -20°C .

fluorogenic substrate AFC reporter fluorescence assay

Procurement-Relevant Application Scenarios for Ac-Gly-Pro-AFC


FAP-Selective Activity Quantification in Tumor-Associated Fibroblast Cocultures

In oncology research involving tumor-associated fibroblast (CAF) coculture systems or tumor tissue homogenates, DPP-4 and other prolyl peptidases are ubiquitously co-expressed. Ac-Gly-Pro-AFC is the only fluorogenic substrate validated to report FAP endopeptidase activity without cross-reactivity to DPP-4, based on binary cleavage selectivity established using Ac-P2-Pro1 dipeptide libraries [1]. Use at 1-100 μM in endpoint or kinetic assays yields FAP-specific signal distinguishable from background DPP-4, DPP-8, and DPP-9 activities [2]. This scenario requires a substrate that provides unambiguous FAP activity attribution in complex biological matrices.

High-Throughput FAP Inhibitor Screening and Lead Optimization

Pharmaceutical discovery programs targeting FAP for cancer or fibrotic disease indications require robust, reproducible substrate for 96- to 384-well plate-based screening. Ac-Gly-Pro-AFC at 1 μM enables sensitive detection of FAP inhibition with 0.3 nM enzyme concentrations, as validated in anti-FAP VNAR-Fc characterization studies [3]. The lower required substrate concentration relative to alternatives (e.g., Ala-Pro-AFC at 500 μM) reduces assay cost per data point and minimizes compound interference from substrate inner filter effects [4]. The AFC fluorophore's 400/505 nm excitation/emission is compatible with standard fluorescence plate readers and distinct from AMC-based counter-screening substrates.

FAP Activity as a Biomarker in Fibrosis and Inflammatory Disease Models

FAP expression is elevated at sites of tissue remodeling, including idiopathic pulmonary fibrosis, liver cirrhosis, and rheumatoid arthritis. Ac-Gly-Pro-AFC enables ex vivo quantification of FAP activity in tissue lysates, plasma, and biological fluids without requiring antibody-based detection methods [2]. The substrate's defined kinetic constants (Km = 330 ± 30 μM) allow researchers to calculate absolute FAP activity in U/L or enzyme concentration equivalents, facilitating cross-study and cross-model comparisons . This quantitative capacity supports biomarker validation studies and pharmacodynamic assessment of FAP-targeted therapeutics.

Multiplexed Protease Activity Panels Using AMC/AFC Spectral Separation

In research requiring simultaneous measurement of multiple prolyl peptidase activities, Ac-Gly-Pro-AFC's AFC reporter (λex/λem = 400/505 nm) can be multiplexed with AMC-based substrates (λex/λem = 380/460 nm) due to their distinct spectral profiles . This enables concurrent quantification of FAP activity (AFC channel) alongside DPP-4, DPP-8, DPP-9, or prolyl oligopeptidase activities (AMC channel) in the same assay well, reducing sample consumption and assay time. Researchers should verify spectral cross-talk using pure fluorophore standards before implementation.

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